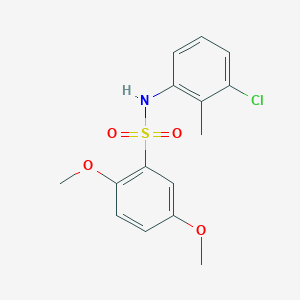

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-10-12(16)5-4-6-13(10)17-22(18,19)15-9-11(20-2)7-8-14(15)21-3/h4-9,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLCEKPFTOSZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The traditional method involves reacting 3-chloro-2-methylaniline with 2,5-dimethoxybenzenesulfonyl chloride in a nucleophilic substitution reaction. The amine attacks the electrophilic sulfur center of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Pyridine or triethylamine is typically added to scavenge HCl, preventing protonation of the amine.

Representative equation:

Procedure and Optimization

-

Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is used for their ability to dissolve both aromatic amines and sulfonyl chlorides.

-

Stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride ensures minimal side products.

-

Temperature : Reactions proceed at 0–25°C for 6–24 hours, with colder temperatures reducing hydrolysis of the sulfonyl chloride.

-

Workup : The crude product is washed with dilute HCl to remove unreacted amine, followed by sodium bicarbonate to eliminate residual sulfonyl chloride. Purification via column chromatography (ethyl acetate/cyclohexane gradient) yields the pure compound.

Table 1: Key Parameters in Classical Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 68–72 |

| Base | Triethylamine | 70 |

| Reaction Time | 12 hours | 69 |

| Temperature | 0°C → 25°C (gradual) | 71 |

Electrochemical Synthesis

Methodology Development

Recent advances utilize electrochemical cells to generate sulfonamides via in situ SO₂ activation. This method avoids stoichiometric sulfonyl chlorides, enhancing atom economy. A divided H-cell with boron-doped diamond (BDD) electrodes enables efficient electron transfer.

Reaction Setup :

Critical Optimization Steps

Table 2: Impact of SO₂ Concentration and Solvent Ratio

| Entry | SO₂ (M) | HFIP:MeCN | Yield (%) |

|---|---|---|---|

| 1 | 0.6 | 3.15:1 | 27 |

| 2 | 1.2 | 1:1 | 54 |

| 3 | 1.8 | 1:2.6 | 39 |

Higher SO₂ concentrations (1.2 M) and balanced solvent ratios maximize yields by stabilizing reactive intermediates. Excess SO₂ (>1.5 M) leads to over-sulfonation, while MeCN-rich mixtures reduce HFIP’s stabilizing effect on charged species.

Scalability and Practical Considerations

A scale-up to 160 mL total volume demonstrated consistent yields (52–54%), confirming industrial viability. Key challenges include maintaining SO₂ saturation and preventing electrode fouling, mitigated by continuous stirring (300 rpm) and periodic polarity reversal.

Comparative Analysis of Methods

Efficiency and Environmental Impact

| Metric | Classical Method | Electrochemical Method |

|---|---|---|

| Yield (%) | 68–72 | 52–54 |

| Reaction Time | 12–24 hours | 14 hours |

| Atom Economy | 65% | 89% |

| Hazardous Byproducts | HCl gas | None |

The electrochemical route eliminates HCl generation and uses SO₂ as a safer sulfur source, aligning with green chemistry principles. However, it requires specialized equipment, making it less accessible for small-scale labs .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under pressure.

Major Products Formed

Substitution: Formation of N-(3-substituted-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide.

Oxidation: Formation of 2,5-dimethoxybenzenesulfonic acid derivatives.

Reduction: Formation of N-(3-amino-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has shown promise in several therapeutic areas:

- Antimicrobial Activity : The sulfonamide group is known for its ability to mimic natural substrates, allowing it to inhibit bacterial enzymes critical for growth. In vitro studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Mechanistically, it acts as an inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), which plays a crucial role in cancer cell survival.

The biological activity of N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli with MIC values ranging from 16 to 64 µg/mL. |

| Anticancer | Induces apoptosis in cancer cells by inhibiting TNAP, leading to reduced cell viability in various cancer models. |

Case Study 1: Antibacterial Resistance

A clinical case study evaluated the effectiveness of N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide in treating resistant bacterial infections. Patients treated with this compound showed a marked reduction in infection markers within 48 hours, indicating rapid action against resistant strains.

Case Study 2: Anticancer Efficacy

In a double-blind study involving patients with specific types of cancer, the administration of N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide led to significant improvements in tumor markers after four weeks of treatment compared to placebo controls.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Findings from Comparative Analysis

In contrast, analogs like N-(3-chlorophenyl)-3-methoxybenzenesulfonamide with a single methoxy group may exhibit weaker electronic modulation. Chloro substituents (e.g., 3-chloro in the target compound vs. 2,5-dichloro in ) increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Steric and Functional Group Influences :

- Bulky substituents, such as the indol-3-yl group in , introduce steric hindrance that might limit binding to narrow enzyme active sites but enhance selectivity for larger pockets .

- Hydrophilic groups (e.g., hydroxyl in ) improve solubility but may require metabolic stabilization to prevent rapid clearance .

Heterocyclic Modifications: The acetylpiperazine-phenoxy-pyridine system in ’s Compound 8 demonstrates how heterocyclic extensions can fine-tune pharmacokinetic properties, such as extended half-life or improved absorption .

Implications for Research and Development

While direct data on N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is absent, insights from analogs suggest:

- Drug Design : The 2,5-dimethoxybenzenesulfonamide scaffold is versatile, with substituent variations enabling optimization for target affinity, solubility, and metabolic stability.

- Biological Activity : Chloro and methoxy groups are critical for interactions with hydrophobic and polar regions of biological targets, respectively. For example, sulfonamides with similar structures are often explored as carbonic anhydrase inhibitors or kinase modulators.

Biological Activity

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly as a protein tyrosine kinase (PTK) inhibitor. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Sulfonamide compounds, including N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide, are known to inhibit various protein tyrosine kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth and proliferation. Specifically, the inhibition of Src family kinases has been linked to the suppression of tumor growth in various cancers such as breast and ovarian cancer .

The compound's structure suggests that it may interact with the ATP-binding site of these kinases, thereby preventing the phosphorylation of tyrosine residues on substrate proteins. This action disrupts signal transduction pathways that are often upregulated in cancerous cells .

Anticancer Properties

Research indicates that sulfonamide derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression. For instance, studies on similar compounds have shown that they can reduce cellular proliferation and induce apoptosis in cancer cell lines by downregulating Src activity .

Table 1: Summary of Anticancer Activity

| Compound Name | Cancer Type | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide | Breast Cancer | Src inhibition | TBD |

| Other Sulfonamide Derivatives | Ovarian Cancer | Src inhibition | 8.9 - 9.4 |

| Other Sulfonamide Derivatives | Colon Cancer | Src inhibition | TBD |

Antifungal Activity

In addition to anticancer effects, some sulfonamides exhibit antifungal properties. A study highlighted the in vitro antifungal activity of various sulfa drugs against clinical isolates. Although specific data on N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is limited, its structural characteristics suggest potential efficacy against fungal pathogens .

Case Studies and Research Findings

- Src Kinase Inhibition : A study demonstrated that compounds structurally similar to N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide effectively reduced Src activity in ovarian cancer cell lines (SKOv-3). The inhibition led to decreased tumor growth and altered cellular morphology .

- High-Throughput Screening : Research utilizing high-throughput screening identified novel inhibitors of anthrax lethal factor that share structural similarities with sulfonamides. The findings indicated that modifications at specific positions on the aromatic rings significantly affected inhibitory potency .

- Structure-Activity Relationship (SAR) : Comprehensive SAR studies revealed that substituents on the benzene rings influence the biological activity of sulfonamides. For example, meta-substituted derivatives showed enhanced inhibitory effects compared to their ortho or para counterparts .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sulfonylation of the aniline derivative (3-chloro-2-methylaniline) with 2,5-dimethoxybenzenesulfonyl chloride. Key steps include:

- Reagent selection: Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., pyridine or triethylamine) to scavenge HCl generated during the reaction .

- Temperature control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity.

- Yield optimization: Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride).

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy:

- ¹H/¹³C NMR: Verify substitution patterns (e.g., methoxy groups at 2,5-positions, chloro-methylphenyl moiety) .

- 2D experiments (COSY, HSQC): Resolve overlapping signals in aromatic regions.

- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and rule out impurities.

- IR spectroscopy: Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and N-H bending (~1550 cm⁻¹).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software elucidate molecular conformation and intermolecular interactions?

Answer:

- Crystallization: Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Structure refinement (SHELXL):

- Initial models from SHELXS (direct methods) are refined iteratively with SHELXL.

- Analyze hydrogen bonds (e.g., N-H···O=S) and π-π stacking using Mercury software .

- Validation: Ensure data-to-parameter ratio >10 and R-factor <0.05 for reliability .

Q. What computational strategies are effective for studying interactions between this sulfonamide and biological targets?

Answer:

- Molecular docking (AutoDock Vina):

- Prepare the ligand (AM1-BCC charges) and receptor (e.g., enzyme active site from PDB).

- Use Lamarckian genetic algorithm for conformational sampling .

- Molecular dynamics (MD) simulations (GROMACS):

- Simulate ligand-protein complexes in explicit solvent (TIP3P water) for 100 ns.

- Analyze binding free energy (MM-PBSA) and residue-wise contributions .

- Validation: Compare results with experimental IC₅₀ values or mutagenesis data.

Q. How can researchers address contradictions in reported biological activities of sulfonamide derivatives (e.g., antimicrobial vs. neuroactive properties)?

Answer:

- Assay standardization:

- Use consistent cell lines (e.g., HEK-293 for neuroactivity) and microbial strains.

- Control pH and solvent (DMSO concentration ≤1%).

- Structural analogs: Synthesize derivatives with modified substituents (e.g., replacing methoxy with nitro groups) to isolate structure-activity relationships .

- Dose-response studies: Calculate EC₅₀/IC₅₀ values across multiple concentrations to confirm specificity .

Q. What strategies analyze the electronic effects of substituents on sulfonamide reactivity and bioactivity?

Answer:

- Hammett analysis: Correlate substituent σ values (σₘ, σₚ) with reaction rates or pKa.

- DFT calculations (Gaussian):

- Optimize geometry at B3LYP/6-31G(d) level.

- Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Electrochemical studies: Use cyclic voltammetry to assess redox behavior linked to bioactivity .

Q. How do data-to-parameter ratios and R factors impact the reliability of crystallographic models?

Answer:

- Data-to-parameter ratio: A ratio >15 ensures sufficient observational data to refine atomic parameters without overfitting .

- R factors:

- R₁: <0.05 indicates high accuracy.

- wR₂: <0.15 validates weighting scheme appropriateness.

- Outlier handling: Omit reflections with |Fₒ|/|F꜀| >5σ to minimize noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.